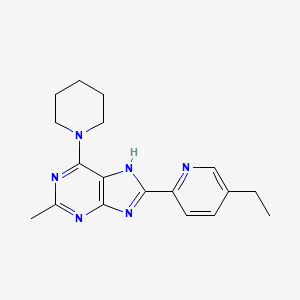
8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group, a methyl group on the purine ring, and a piperidine ring. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-6-chloropurine with 5-ethyl-2-pyridylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDKs and have similar anticancer properties.
Pyridin-2-yl pyrimidine derivatives: Known for their antifibrotic and antimicrobial activities.
Uniqueness
8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs compared to other similar compounds .
Propriétés
Numéro CAS |
105823-94-7 |
|---|---|
Formule moléculaire |
C18H22N6 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
8-(5-ethylpyridin-2-yl)-2-methyl-6-piperidin-1-yl-7H-purine |
InChI |
InChI=1S/C18H22N6/c1-3-13-7-8-14(19-11-13)16-22-15-17(23-16)20-12(2)21-18(15)24-9-5-4-6-10-24/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,21,22,23) |
Clé InChI |
QGXTYIONYZQPQR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C=C1)C2=NC3=C(N2)C(=NC(=N3)C)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)
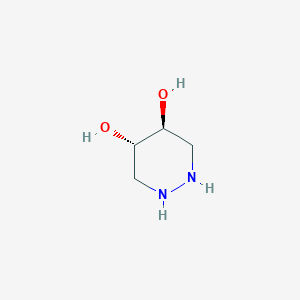
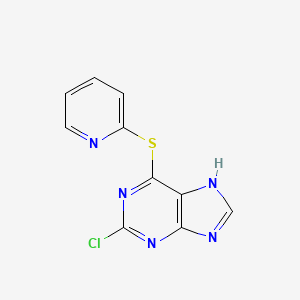
![Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one](/img/structure/B12913579.png)
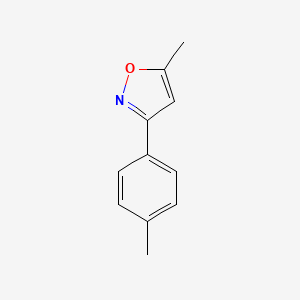

![5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12913596.png)
![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

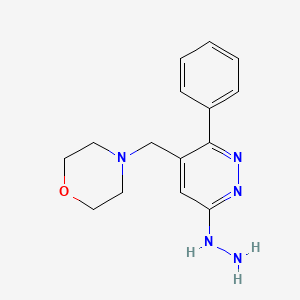


![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)
